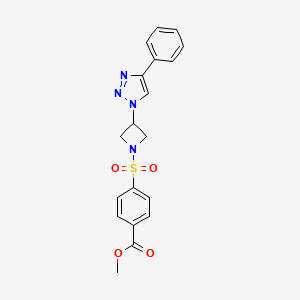

methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

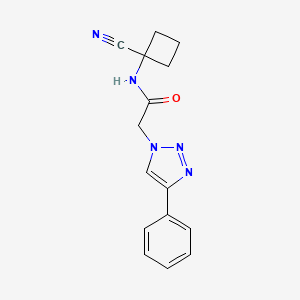

Methyl 4-((3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzoate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of sulfonyl azetidines and is known for its unique chemical properties that make it a useful tool for studying various biochemical and physiological processes.

Scientific Research Applications

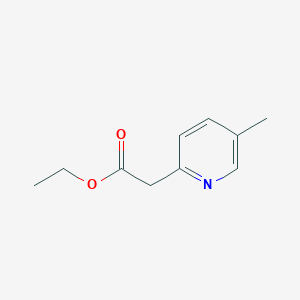

Crystal Structure Analysis

A study by Moser, Bertolasi, and Vaughan (2005) elaborated on the synthesis of a structurally related compound through the reaction of formaldehyde and 2,2-dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride. The X-ray diffraction analysis revealed details about the crystal structure, indicating significant conjugations within the triazene moieties and showing how crystal packing is influenced by van der Waals interactions. This study provides insights into the molecular and crystal structure of triazene-containing compounds, which can be critical for understanding their physical and chemical properties (Moser, Bertolasi, & Vaughan, 2005).

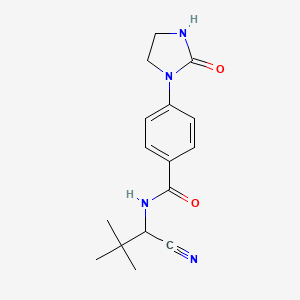

Antimicrobial Activity

Research by Yadav and Kaushik (2022) on sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles, synthesized via a click reaction, demonstrated appreciable antibacterial activity against various bacterial strains. A particular compound showed significant activity, highlighting the potential of these molecules as antimicrobial agents. This research suggests that derivatives of the target compound could be explored for antimicrobial applications (Yadav & Kaushik, 2022).

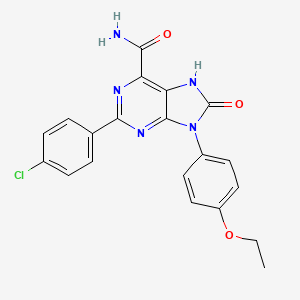

Cytotoxic and Antimicrobial Activities

Sumangala et al. (2012) investigated a new group of triazolothiadiazines for their cytotoxic, antibacterial, and antifungal activities. The study revealed promising biological activities, indicating the compound's potential in developing new therapeutic agents (Sumangala et al., 2012).

Antiproliferative Activity Against Cancer Cell Lines

A series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized by Stefely et al. (2010) were evaluated for their antiproliferative activity against select cancer cell lines, showing potent inhibition of cancer cell growth. This research presents a scaffold for compounds that inhibit tubulin polymerization and tumor cell growth, underscoring the relevance of triazolyl compounds in cancer research (Stefely et al., 2010).

Antimycobacterial Agents

Research by Sari et al. (2018) on hydrazone derivatives bearing the 1,2,4-triazole moiety explored their antimycobacterial activities. The study identified a derivative with significant activity, highlighting the potential for developing new antimycobacterial agents from triazolyl compounds (Sari et al., 2018).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is a protein with a pivotal role in hydrolyzing acetylcholine (ACh), an important neurotransmitter that exerts its action mainly at the level of cholinergic synapses in both central and peripheral nervous systems .

Mode of Action

The compound interacts with AChE, potentially inhibiting its function . The presence of two tryptophan residues located near to the peripheral site (Trp286) and to the catalytic cleft (Trp86) is equally important in establishing the simultaneous bond in both sides of the active site and in contributing to the inhibitory effects .

Pharmacokinetics

Computational studies have been conducted to predict its pharmacokinetic properties . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding its bioavailability.

Properties

IUPAC Name |

methyl 4-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]sulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4S/c1-27-19(24)15-7-9-17(10-8-15)28(25,26)22-11-16(12-22)23-13-18(20-21-23)14-5-3-2-4-6-14/h2-10,13,16H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYICNRWSHZYNSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)

![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2819657.png)

![4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2819659.png)

![5H-Pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2819660.png)

![4-fluoro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2819662.png)

![4-(tert-butyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2819664.png)